[(4-Ethylhex-2-en-3-yl)oxy](trimethyl)silane
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Overview
Description
(4-Ethylhex-2-en-3-yl)oxysilane is a chemical compound that belongs to the class of organosilicon compounds These compounds are characterized by the presence of silicon atoms bonded to organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethylhex-2-en-3-yl)oxysilane typically involves the reaction of 4-ethylhex-2-en-3-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
\ \text{4-Ethylhex-2-en-3-ol} + \text{Trimethylchlorosilane} \xrightarrow{\text{Base}} \text{[(4-Ethylhex-2-en-3-yl)oxysilane} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of (4-Ethylhex-2-en-3-yl)oxysilane may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Ethylhex-2-en-3-yl)oxysilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different organosilicon derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum complexes.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various organosilicon derivatives.
Substitution: Compounds with different functional groups replacing the trimethylsilyl group.
Scientific Research Applications
(4-Ethylhex-2-en-3-yl)oxysilane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules and as a tool for studying biological processes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of (4-Ethylhex-2-en-3-yl)oxysilane involves its interaction with various molecular targets and pathways. The compound can form stable bonds with organic and inorganic substrates, facilitating its use in surface modification and functionalization. The presence of the trimethylsilyl group enhances the compound’s stability and reactivity, making it a valuable tool in synthetic chemistry.
Comparison with Similar Compounds
(4-Ethylhex-2-en-3-yl)oxysilane can be compared with other organosilicon compounds such as:
Trimethylsilyl chloride: A commonly used reagent in organic synthesis.
Trimethylsilyl ether: Known for its use in protecting alcohols during chemical reactions.
Trimethylsilyl acetylene: Utilized in the synthesis of various organic compounds.
The uniqueness of (4-Ethylhex-2-en-3-yl)oxysilane lies in its specific structure, which imparts distinct chemical properties and reactivity compared to other organosilicon compounds.
Properties
CAS No. |
76436-97-0 |
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Molecular Formula |
C11H24OSi |
Molecular Weight |
200.39 g/mol |
IUPAC Name |
4-ethylhex-2-en-3-yloxy(trimethyl)silane |
InChI |
InChI=1S/C11H24OSi/c1-7-10(8-2)11(9-3)12-13(4,5)6/h9-10H,7-8H2,1-6H3 |
InChI Key |
MQWGDVFUFAXJAL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=CC)O[Si](C)(C)C |
Origin of Product |
United States |
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